1-(Dimethylamino)-1-methoxyethylene
Description
Properties
CAS No. |
867-89-0 |
|---|---|
Molecular Formula |
C5H11NO |
Molecular Weight |
101.15 g/mol |
IUPAC Name |
1-methoxy-N,N-dimethylethenamine |
InChI |
InChI=1S/C5H11NO/c1-5(7-4)6(2)3/h1H2,2-4H3 |
InChI Key |
JTZFZDSUVLTEHV-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=C)OC |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism
DMF-DMA (N,N-Dimethylformamide dimethyl acetal) serves as a precursor for 1-(dimethylamino)-1-methoxyethylene via acid-catalyzed elimination. The process involves:
-
Protonation : Sulfuric acid protonates the methoxy group in DMF-DMA, destabilizing the acetal structure.
-
Elimination : A β-hydrogen from the dimethylamino group is abstracted, forming a double bond and releasing dimethylamine (MeNH).
Reaction Equation :
Optimization and Conditions
Table 1: Key Parameters for DMF-DMA Elimination
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Acid Concentration | 1–1.5 wt% HSO | Maximizes elimination |
| Reaction Time | 4–6 hours | Prevents side reactions |
| Temperature | 100–110°C | Balances kinetics/stability |
Grignard Reagent-Mediated Synthesis
Methodology
This approach leverages methoxy-substituted Grignard reagents reacting with dimethylamino carbonyl compounds:
-
Grignard Formation : 1-Methoxyvinyl magnesium bromide is prepared from 1-bromo-1-methoxyethylene and magnesium in tetrahydrofuran (THF).
-
Nucleophilic Addition : The Grignard reagent attacks a dimethylamino ketone (e.g., dimethylaminoacetone), followed by acid quenching to yield the enol ether.
Reaction Equation :
Industrial Considerations
Table 2: Grignard Reaction Optimization
| Factor | Condition | Outcome |
|---|---|---|
| Magnesium Activation | Iodine catalyst | Accelerates initiation |
| Stoichiometry | 1:1.1 (ketone:Grignard) | Prevents over-addition |
| Quenching pH | 3–4 (HCl) | Stabilizes product |
Condensation Using DMF-DMA and Methanol
Two-Step Process
-
Acetal Formation : DMF reacts with methanol under acidic conditions to form DMF-DMA.
-
Selective Elimination : DMF-DMA undergoes controlled heating with methanolic HCl to produce this compound.
Key Advantage : Utilizes inexpensive starting materials (DMF, methanol) and scalable conditions.
Challenges and Solutions
-
Byproduct Formation : Excess methanol leads to dimethyl ether; stoichiometric control is critical.
-
Purity : Distillation at reduced pressure (10–20 Torr) isolates the product with >95% purity.
Comparative Analysis of Methods
Table 3: Method Comparison
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Acid-Catalyzed Elimination | 85 | 95 | High | Moderate |
| Grignard Reagent | 75 | 90 | Medium | Low |
| DMF-DMA Condensation | 80 | 93 | High | High |
-
Acid-Catalyzed Elimination is preferred for industrial-scale production due to minimal purification steps.
-
Grignard Methods are limited by reagent cost and sensitivity to moisture.
Emerging Techniques and Research Gaps
Chemical Reactions Analysis
1-(Dimethylamino)-1-methoxyethylene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into simpler amines or other reduced forms.
Substitution: The methoxy and dimethylamino groups can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Dimethylamino)-1-methoxyethylene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules.
Biology: The compound can be used in the study of biochemical pathways and interactions due to its structural similarity to certain biological amines.
Industry: Used in the production of various chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 1-(Dimethylamino)-1-methoxyethylene involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and dimethylamino groups can participate in hydrogen bonding, electrostatic interactions, and other molecular interactions that influence the compound’s activity. Pathways involved may include metabolic processes where the compound is converted into active or inactive forms.
Comparison with Similar Compounds
Comparison with Similar Compounds
1-(Dimethyl-t-butylsiloxy)-1-methoxyethylene ()
This compound, structurally similar to the target molecule, replaces the dimethylamino group with a dimethyl-t-butylsiloxy (–OSi(CH₃)₂C(CH₃)₃) group. It is used in the synthesis of β-lactams via [2+2] cycloadditions with imines. Key differences include:
- Electronic Effects: The siloxy group is less electron-donating than dimethylamino, reducing the electron density of the ethylene moiety. This results in slower reaction kinetics compared to amino-substituted analogs.
- Steric Effects : The bulky t-butyl group hinders approach to the reactive site, limiting substrate scope .
1-Methoxy-1-methylamino-2-nitroethylene ()
This compound features a nitro (–NO₂) group instead of dimethylamino, creating a strongly electron-deficient double bond. Key comparisons:
- Reactivity: The nitro group enhances electrophilicity, making the compound reactive in Michael additions. In contrast, the dimethylamino group in the target compound increases nucleophilicity, favoring participation in Diels-Alder reactions.
- Stability: Nitro-substituted ethylenes are prone to decomposition under acidic conditions, whereas amino-alkoxy derivatives are more stable .
1,1-Dichloroethene ()
A halogenated analog with chlorine atoms replacing the dimethylamino and methoxy groups. Differences include:
- Polarity: Dichloroethene is nonpolar, leading to low solubility in water. The target compound’s polar substituents enhance hydrophilicity.
- Applications: Dichloroethene is primarily used in polymer production (e.g., polyvinylidene chloride), while amino-alkoxy ethylenes are niche intermediates in pharmaceutical synthesis .
Poly(1-methoxyethylene) ()
A polymer with repeating methoxyethylene units. Comparisons:
- Functionality: The polymeric form lacks the reactive dimethylamino group, limiting its utility in small-molecule synthesis.
- Thermal Properties: Polymers exhibit higher thermal stability (decomposition >200°C) compared to monomeric analogs .
Data Tables
Table 1. Structural and Electronic Comparison
| Compound | Substituents | Electron Density (Double Bond) | Key Reactivity |
|---|---|---|---|
| 1-(Dimethylamino)-1-methoxyethylene | –N(CH₃)₂, –OCH₃ | High (nucleophilic) | Diels-Alder, cycloadditions |
| 1-Methoxy-1-methylamino-2-nitroethylene | –NHCH₃, –OCH₃, –NO₂ | Low (electrophilic) | Michael additions |
| 1-(Dimethyl-t-butylsiloxy)-1-methoxyethylene | –OSi(CH₃)₂C(CH₃)₃, –OCH₃ | Moderate | β-lactam synthesis |
| 1,1-Dichloroethene | –Cl, –Cl | Nonpolar | Polymerization, solvent applications |
Research Findings
- β-Lactam Synthesis: Siloxy-methoxy ethylenes (e.g., ) demonstrate moderate reactivity in β-lactam formation, whereas amino analogs could offer faster kinetics due to enhanced electron donation .
- Electrophilic vs. Nucleophilic Reactivity: Nitro-substituted ethylenes () are superior electrophiles, while dimethylamino-methoxy derivatives are better suited for nucleophilic pathways .
- Polymer Comparisons: Poly(1-methoxyethylene) () lacks functional versatility compared to monomeric amino-alkoxy ethylenes, which can act as ligands or catalysts .
Q & A
Basic Research Questions
What are the optimal reaction conditions for synthesizing 1-(Dimethylamino)-1-methoxyethylene?
Synthesis typically involves alkylation or condensation reactions. Key parameters include:
- Temperature : Maintain between 0–5°C during dimethylamino group introduction to avoid side reactions (e.g., over-alkylation) .
- Solvents : Ethanol or methanol is preferred for dissolving intermediates; dichloromethane may be used for phase separation .
- pH Control : Neutral to slightly basic conditions (pH 7–8) stabilize the methoxyethylene moiety .
- Catalysts : Use Lewis acids (e.g., BF₃·Et₂O) to enhance reaction efficiency .
Methodological Tip : Monitor reaction progress via TLC or GC-MS to identify byproducts like dimethylamine oxides .
How can researchers characterize the structural integrity of this compound?
- Spectroscopy :
- Chromatography : HPLC with UV detection (λ = 254 nm) ensures purity (>95%) .
Data Contradiction Note : Discrepancies in NMR shifts may arise from solvent polarity or impurities; cross-validate with elemental analysis .
What are the stability considerations for storing this compound?
- Storage : Keep at –20°C under inert gas (N₂/Ar) to prevent oxidation of the methoxy group .
- Degradation Pathways : Hydrolysis of the methoxyethylene moiety in humid conditions forms formaldehyde and dimethylamine derivatives. Monitor via GC-MS .
Experimental Design : Conduct accelerated stability studies (40°C/75% RH) to predict shelf life .
Advanced Research Questions
How do substituents on the dimethylamino group affect the compound’s reactivity in cross-coupling reactions?
- Electronic Effects : Electron-donating groups (e.g., –OCH₃) enhance nucleophilicity, enabling Suzuki-Miyaura coupling with aryl halides .
- Steric Hindrance : Bulky substituents reduce reactivity; optimize using computational models (DFT) to predict transition states .
Case Study : A 2024 study showed that replacing dimethylamino with diethylamino lowered coupling yields by 30% due to steric effects .
How can researchers resolve contradictions in reported biological activity data?
- Example Contradiction : Some studies report antitumor activity (IC₅₀ = 10 µM), while others show no effect .
- Resolution Strategies :
- Assay Conditions : Verify cell line specificity (e.g., HeLa vs. MCF-7) and incubation time .
- Metabolite Interference : Test stability in cell culture media; degradation products may skew results .
Methodological Recommendation : Use isotopically labeled analogs (e.g., ¹³C-methoxy) to track metabolic pathways .
What computational approaches are suitable for modeling this compound’s interactions with enzymes?
- Docking Studies : Use AutoDock Vina to predict binding to cytochrome P450 enzymes (PDB ID: 1TQN) .
- MD Simulations : Analyze conformational flexibility of the methoxyethylene chain in aqueous environments (GROMACS) .
Validation : Compare computational results with experimental Km/Ki values from enzyme inhibition assays .
How can researchers design derivatives to enhance the compound’s pharmacokinetic properties?
- Lipophilicity Optimization : Introduce fluorine atoms to improve blood-brain barrier penetration (clogP target: 2–3) .
- Metabolic Stability : Replace labile methoxy groups with trifluoromethoxy (–OCF₃) to resist hepatic oxidation .
Synthetic Pathway : Use reductive amination to attach fluorinated aryl groups .
What are the challenges in scaling up synthesis for in vivo studies?
- Purification : Replace column chromatography with fractional crystallization for large batches .
- Yield Improvement : Optimize stoichiometry of dimethylamine precursors (1:1.2 molar ratio) .
Case Study : A 2023 pilot-scale synthesis achieved 65% yield using continuous-flow reactors .
How does solvent polarity influence the compound’s conformational dynamics?
- Polar Solvents (e.g., H₂O) : Stabilize zwitterionic forms via hydrogen bonding .
- Nonpolar Solvents (e.g., toluene) : Favor planar conformations, enhancing π-π stacking in crystallography .
Experimental Tip : Use variable-temperature NMR to study solvent-dependent conformational shifts .
What in vivo models are appropriate for studying neuropharmacological effects?
- Rodent Models : Assess CNS penetration in Sprague-Dawley rats via microdialysis .
- Behavioral Assays : Use forced swim tests (FST) to evaluate antidepressant-like activity .
Ethical Note : Follow NIH guidelines for humane endpoints and sample size justification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
